(4-Fluorophenyl)(thien-2-yl)methylamine
CAS No.: 151917-32-7
Cat. No.: VC4794896
Molecular Formula: C11H10FNS
Molecular Weight: 207.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 151917-32-7 |
|---|---|
| Molecular Formula | C11H10FNS |
| Molecular Weight | 207.27 |
| IUPAC Name | (4-fluorophenyl)-thiophen-2-ylmethanamine |
| Standard InChI | InChI=1S/C11H10FNS/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7,11H,13H2 |
| Standard InChI Key | BOGWHDQPKMAKPT-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(C2=CC=C(C=C2)F)N |
Introduction
Chemical Identification and Structural Characteristics
(4-Fluorophenyl)(thien-2-yl)methylamine (IUPAC name: 4-fluoro-N-(thiophen-2-ylmethyl)aniline) is a secondary amine with the molecular formula C₁₁H₁₀FNS and a molecular weight of 207.27 g/mol . Its structure features a 4-fluorophenyl group linked via a methylene bridge to a thiophen-2-yl moiety (Fig. 1). The compound’s ChemSpider ID is 963886, and it is registered under CAS number 51305-47-6 .
Key Structural Features:
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Aromatic Systems: The 4-fluorophenyl group contributes electron-withdrawing effects, while the thiophene ring introduces π-conjugation and sulfur-based reactivity.
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Methylene Linker: The -CH₂- group between the amine and thiophene enables rotational flexibility, influencing molecular conformation.
Synthesis and Synthetic Derivatives
Synthetic Derivatives and Modifications
Patent WO2005095386A1 describes thiophene derivatives with anti-cancer properties, highlighting the therapeutic potential of structurally related amines. For example:
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Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates (e.g., compound 2h) exhibit GI₅₀ values of 9.2 µM against CaCo-2 cancer cells, underscoring the role of methoxy and fluorinated substituents in enhancing bioactivity .
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 207.27 g/mol | |
| Density | ~1.25 g/cm³ (predicted) | |
| Solubility | Moderate in DMSO, chloroform | , |
| pKa | ~9.4 (amine group) |
Spectroscopic Characteristics:
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IR: N-H stretch (~3350 cm⁻¹), C-F stretch (~1220 cm⁻¹), and thiophene ring vibrations (~790 cm⁻¹) .
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NMR: δ 7.2–7.4 ppm (aromatic protons), δ 4.3 ppm (CH₂ linker), δ 3.8 ppm (NH) .
Applications and Future Directions
Pharmaceutical Development
The compound’s dual aromatic systems position it as a candidate for:
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Kinase Inhibitors: Analogous to imatinib derivatives targeting Bcr-Abl .
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Antimicrobial Agents: Thiophene moieties disrupt microbial cell membranes .
Material Science
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